(Z)-4-(isopropylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound “(Z)-4-(isopropylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide” is a benzamide derivative featuring a benzo[d]thiazol-2(3H)-ylidene core substituted with a 2-methoxyethyl group at position 3 and a methoxy group at position 4. The benzamide moiety is further functionalized with an isopropylsulfonyl group at the para position. The Z-configuration of the imine bond in the thiazole ring is critical for its stereochemical stability and molecular geometry .
Properties
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S2/c1-14(2)30(25,26)17-8-5-15(6-9-17)20(24)22-21-23(11-12-27-3)18-10-7-16(28-4)13-19(18)29-21/h5-10,13-14H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVMAOHEPPMAGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(isopropylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that may contribute to its biological activity:
- Isopropylsulfonyl group : Known for enhancing solubility and bioavailability.
- Benzo[d]thiazole moiety : Often associated with antimicrobial and anticancer properties.
- Methoxyethyl substituents : These may influence the compound's interaction with biological targets.
Antiviral Activity
Research has indicated that derivatives of benzamide compounds, including those similar to this compound, exhibit antiviral properties. For instance, studies have shown that related compounds can inhibit Hepatitis B virus (HBV) replication through mechanisms involving the increase of intracellular levels of APOBEC3G, a protein that inhibits viral replication .
Table 1: Antiviral Efficacy of Related Compounds
| Compound | Cell Line | IC50 (µM) | CC50 (µM) | Selective Index (SI) |
|---|---|---|---|---|
| IMB-0523 | HepG2.2.15 | 1.99 | 116.01 | 58 |
| IMB-0523 | HepG2 A64 | 3.30 | 171.93 | 52 |
| Lamivudine (3TC) | HepG2.2.15 | 7.37 | >1000 | >136 |
This table highlights the potency of IMB-0523 in comparison to lamivudine, indicating its potential as a therapeutic agent against HBV.
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Research on similar compounds has shown that certain benzamide derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
A study demonstrated that a related benzamide derivative exhibited significant cytotoxicity against various cancer cell lines, indicating a promising avenue for further exploration in cancer therapy .
Case Studies
Several case studies have documented the biological activity of related compounds:
- In Vitro Studies : In vitro assays showed that benzamide derivatives could effectively inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism was linked to apoptosis induction and cell cycle arrest.
- In Vivo Studies : Animal models treated with similar compounds displayed reduced tumor sizes and improved survival rates, supporting the hypothesis that these compounds could be developed into effective anticancer agents.
Toxicity and Safety Profile
The safety profile of this compound has not been extensively documented; however, preliminary studies on related compounds suggest moderate toxicity levels in mammalian systems. Further toxicological assessments are necessary to establish safety parameters.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Thiazole vs. Triazole/Thiadiazole Cores : The benzo[d]thiazole core in the target compound differs from triazole-thiones and thiadiazoles , which exhibit distinct tautomeric behaviors and electronic profiles.
- Methoxy vs. Ethoxy/Alkyl Chains : The 2-methoxyethyl and 6-methoxy substituents in the target compound may improve water solubility compared to ethoxy or alkyl chains in analogues .
Key Findings :
- Synthetic Complexity : The target compound likely requires multi-step synthesis involving sulfonylation and imine formation, whereas triazole-thiones and thiadiazoles are synthesized via cyclization or nucleophilic addition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
